![molecular formula C18H18ClNO3 B250391 4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250391.png)
4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which target BTK, a key enzyme involved in the development and progression of cancer.
Mecanismo De Acción
4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide works by selectively inhibiting BTK, a key enzyme involved in the development and progression of cancer. BTK is a tyrosine kinase that plays a crucial role in the signaling pathways that regulate cell growth and survival. By inhibiting BTK, 4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide blocks the downstream signaling pathways that promote cancer cell growth and proliferation.
Biochemical and physiological effects:
4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have a favorable safety profile and low toxicity in preclinical and clinical studies. It is well-tolerated by patients and has minimal side effects compared to traditional chemotherapy drugs. 4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to have a high degree of selectivity for BTK, which reduces the risk of off-target effects on other enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its high selectivity for BTK, which makes it a valuable tool for studying the role of BTK in cancer development and progression. 4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide can be used to investigate the downstream signaling pathways that are activated by BTK, as well as the cellular mechanisms that regulate BTK activity.
However, one limitation of 4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its relatively short half-life, which limits its effectiveness as a therapeutic agent. 4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide also has limited solubility in water, which can make it difficult to formulate for use in clinical trials.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. One area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of 4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. Another area of research is the investigation of the mechanisms of resistance to BTK inhibitors, which can help to identify new targets for cancer therapy. Finally, there is a need for further clinical studies to evaluate the efficacy and safety of 4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in the treatment of various types of cancers.
Métodos De Síntesis
The synthesis of 4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, including the reaction of 4-chloroaniline with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde to form an intermediate product, which is then treated with benzoyl chloride to obtain the final product. The process is carried out under controlled conditions to ensure high purity and yield of the product.
Aplicaciones Científicas De Investigación
4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in cancer cells.
Propiedades
Fórmula molecular |
C18H18ClNO3 |
---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
4-chloro-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide |
InChI |
InChI=1S/C18H18ClNO3/c19-14-8-6-13(7-9-14)18(21)20-15-3-1-4-16(11-15)23-12-17-5-2-10-22-17/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,20,21) |
Clave InChI |
TXVIFRSUYCUAQQ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.